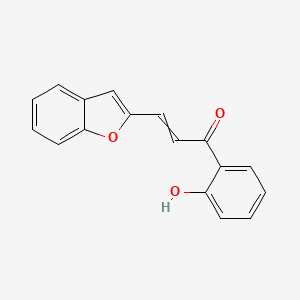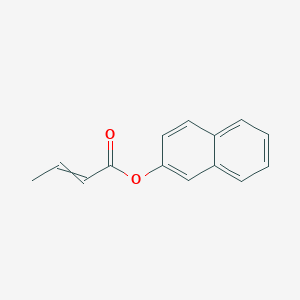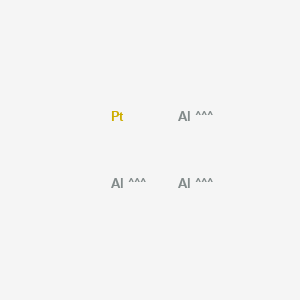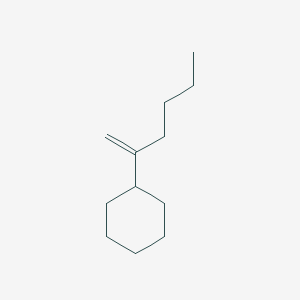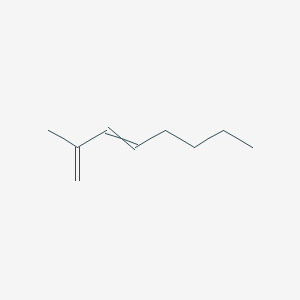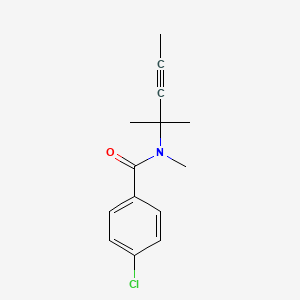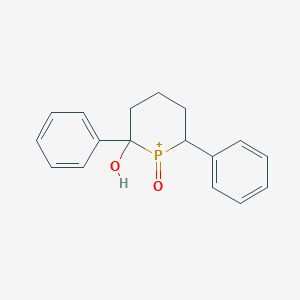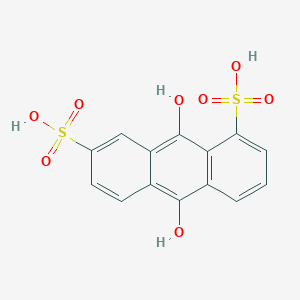
9,10-Dihydroxyanthracene-1,7-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dihydroxyanthracene-1,7-disulfonic acid is an organic compound derived from anthracene. It is characterized by the presence of two hydroxyl groups at the 9 and 10 positions and two sulfonic acid groups at the 1 and 7 positions on the anthracene ring. This compound is known for its solubility in alkaline solutions and is often referred to as a soluble anthraquinone derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydroxyanthracene-1,7-disulfonic acid typically involves the hydrogenation of 9,10-anthraquinone. The reaction is carried out in the presence of a suitable catalyst under controlled conditions to ensure the selective reduction of the quinone groups to hydroxyl groups .
Industrial Production Methods: In industrial settings, the compound is produced through the anthraquinone process. This involves the oxygen-mediated oxidation of a substituted 9,10-dihydroxyanthracene to its corresponding anthraquinone, followed by sulfonation to introduce the sulfonic acid groups .
Chemical Reactions Analysis
Types of Reactions: 9,10-Dihydroxyanthracene-1,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 9,10-anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and activated carbon as a promoter.
Reduction: Hydrogenation is typically carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: Sulfonation reactions often involve the use of sulfuric acid.
Major Products Formed:
Oxidation: 9,10-Anthraquinone derivatives.
Reduction: Hydroquinone forms of the compound.
Substitution: Various sulfonated derivatives.
Scientific Research Applications
9,10-Dihydroxyanthracene-1,7-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential role in biological processes and as a model compound for studying enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant.
Industry: It is used in the production of hydrogen peroxide and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 9,10-Dihydroxyanthracene-1,7-disulfonic acid involves its ability to undergo redox reactions. The hydroxyl groups at the 9 and 10 positions can donate electrons, making the compound a good reducing agent. The sulfonic acid groups enhance its solubility in aqueous solutions, facilitating its interaction with various molecular targets. The compound can participate in electron transfer reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
9,10-Anthraquinone: A precursor to 9,10-Dihydroxyanthracene-1,7-disulfonic acid, known for its use in the production of dyes and hydrogen peroxide.
Anthracene-9,10-diol: Another hydroquinone form of anthraquinone, similar in structure but lacking the sulfonic acid groups.
Sodium 2-anthraquinonesulfonate: A water-soluble anthraquinone derivative used in similar applications.
Uniqueness: this compound is unique due to the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical properties and enhance its solubility in aqueous solutions. This makes it particularly useful in industrial and research applications where solubility and reactivity are crucial .
Properties
CAS No. |
55080-10-9 |
|---|---|
Molecular Formula |
C14H10O8S2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
9,10-dihydroxyanthracene-1,7-disulfonic acid |
InChI |
InChI=1S/C14H10O8S2/c15-13-8-5-4-7(23(17,18)19)6-10(8)14(16)12-9(13)2-1-3-11(12)24(20,21)22/h1-6,15-16H,(H,17,18,19)(H,20,21,22) |
InChI Key |
XQAZSTSRXLVYLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=C3C=C(C=CC3=C2O)S(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


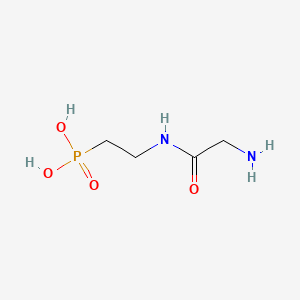
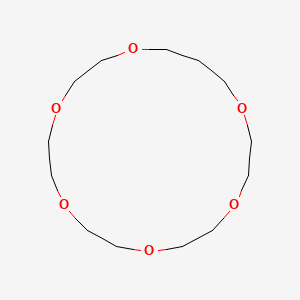
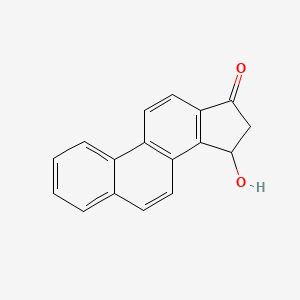
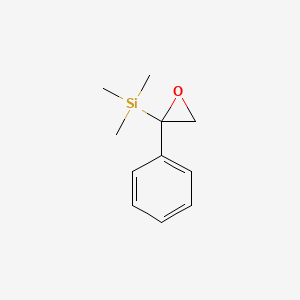
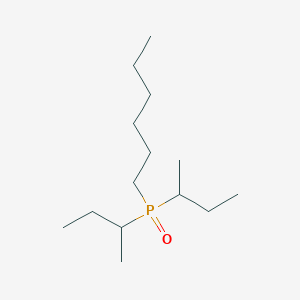
![Propanamide, N-[[2-[(3,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630272.png)
